![molecular formula C21H24N4O B2413457 3-Cyclohexyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea CAS No. 1797140-69-2](/img/structure/B2413457.png)
3-Cyclohexyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea
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Overview
Description
Imidazo[1,2-a]pyridines are a class of organic compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They are fused bicyclic heterocycles containing an imidazole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
Molecular Structure Analysis
Imidazo[1,2-a]pyridines are five-membered heterocyclic moieties that possess three carbon atoms, two nitrogen atoms, and two double bonds . They are also known as 1,3-diazoles .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Scientific Research Applications
- Background : The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents has been a significant breakthrough .
- Significance : Imidazo[1,2-a]pyridine derivatives are versatile and luminescent, making them valuable in materials science .
- Role as a Scaffold : Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its diverse applications in medicinal chemistry .
Anticancer Agents
Materials Science
Medicinal Chemistry
Organic Synthesis and Catalysis
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold have been recognized for their wide range of applications in medicinal chemistry . They have shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These actions suggest that the compound may interact with its targets to inhibit or modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
Given the known actions of similar compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation (via cdk inhibition), calcium signaling (via calcium channel blocking), and neurotransmission (via gaba a receptor modulation) .
Result of Action
Based on the known actions of similar compounds, it can be inferred that the compound may have effects such as inhibiting cell proliferation (via cdk inhibition), modulating calcium-dependent processes (via calcium channel blocking), and affecting neuronal activity (via gaba a receptor modulation) .
properties
IUPAC Name |
3-cyclohexyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c26-21(23-17-9-3-1-4-10-17)25(18-11-5-2-6-12-18)16-19-15-22-20-13-7-8-14-24(19)20/h2,5-8,11-15,17H,1,3-4,9-10,16H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXHAMYRGSZDIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea |
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